

An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one

Cat. No.: B026239

[Get Quote](#)

This guide provides comprehensive information on **1-(4-Hydroxyphenyl)-2-methoxyethan-1-one**, a compound of interest for researchers, scientists, and professionals in drug development. The document covers its nomenclature, physicochemical properties, synthesis, and analytical methods, along with insights into its potential biological activities.

Nomenclature and Synonyms

1-(4-Hydroxyphenyl)-2-methoxyethan-1-one is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided below for clear identification and cross-referencing.

Synonym	Source
1-(4-hydroxyphenyl)-2-methoxyethanone	PubChem[1]
2-Methoxy-4'-hydroxyacetophenone	Anax Laboratories[2]
2-Methoxy-1-(4-hydroxyphenyl)ethanone	Echemi[3]
4-Hydroxy- α -methoxyacetophenone	Echemi[3]
Acetophenone, 4'-hydroxy-2-methoxy-	CymitQuimica[4]
Ethanone, 1-(4-hydroxyphenyl)-2-methoxy-	SIELC Technologies[5]
CAS Number	32136-81-5
PubChem CID	3015614
EINECS Number	250-929-2

Physicochemical Properties

The key physicochemical properties of **1-(4-Hydroxyphenyl)-2-methoxyethan-1-one** are summarized in the table below, providing essential data for experimental design and interpretation.

Property	Value	Source
Molecular Formula	C ₉ H ₁₀ O ₃	PubChem[1]
Molecular Weight	166.17 g/mol	PubChem[1]
Appearance	Tan Solid	ChemicalBook[6]
Melting Point	128-130 °C	Echemi[3]
Boiling Point (Predicted)	315.6 ± 22.0 °C at 760 mmHg	Echemi[3]
Density (Predicted)	1.168 ± 0.06 g/cm ³	Echemi[3]
pKa (Predicted)	7.84 ± 0.15	Echemi[3]
LogP	0.968	SIELC[5]

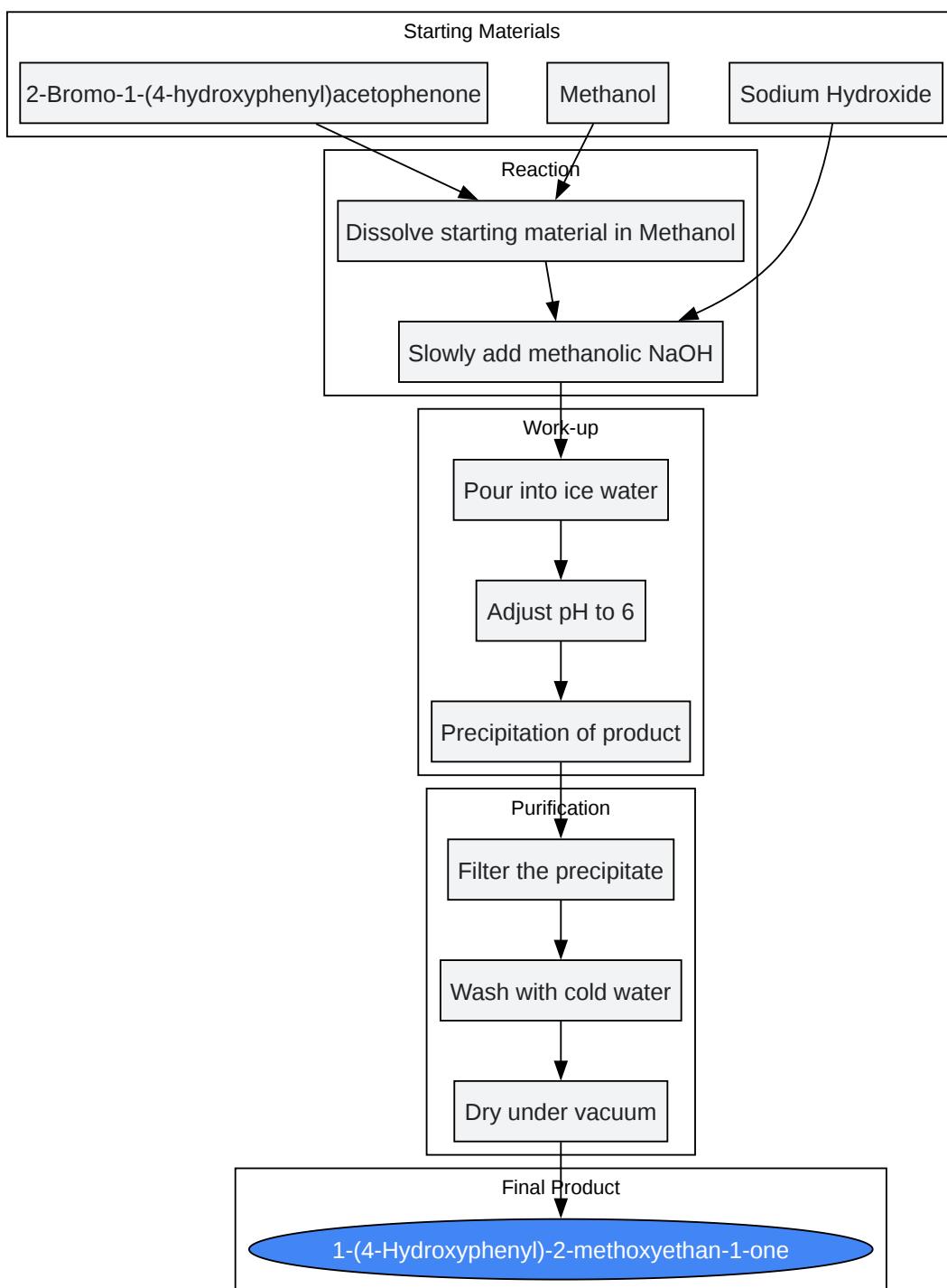
Experimental Protocols

Synthesis of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one

A common synthetic route to **1-(4-Hydroxyphenyl)-2-methoxyethan-1-one** involves the methoxylation of an α -halo-4-hydroxyacetophenone derivative.^[6] A general experimental protocol is detailed below.

Materials:

- 2-Bromo-1-(4-hydroxyphenyl)acetophenone
- Methanol (reagent grade)
- Sodium hydroxide (NaOH)
- Deionized water
- Hydrochloric acid (HCl) or other suitable acid for pH adjustment
- Ice


Procedure:

- Dissolve 2 g of 2-bromo-1-(4-hydroxyphenyl)acetophenone in 11 g of methanol in a suitable reaction flask.
- Prepare a saturated solution of sodium hydroxide in methanol (e.g., 1 g NaOH in 4.2 mL methanol).
- Slowly add 30 g of the methanolic NaOH solution dropwise to the solution of the starting material with stirring.
- After the addition is complete, pour the reaction mixture into 30 g of ice water.
- Adjust the pH of the aqueous mixture to 6 with a suitable acid (e.g., dilute HCl).
- The product, α -methoxy-4-hydroxyacetophenone, will precipitate out of the solution.

- Collect the precipitate by filtration.
- Wash the solid with cold deionized water.
- Dry the product under vacuum to yield a yellowish-green solid.
- Confirm the purity and identity of the product using $^1\text{H-NMR}$ analysis.[\[6\]](#)

Diagram of Synthesis Workflow:

Synthesis of 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the synthesis of **1-(4-Hydroxyphenyl)-2-methoxyethan-1-one**.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

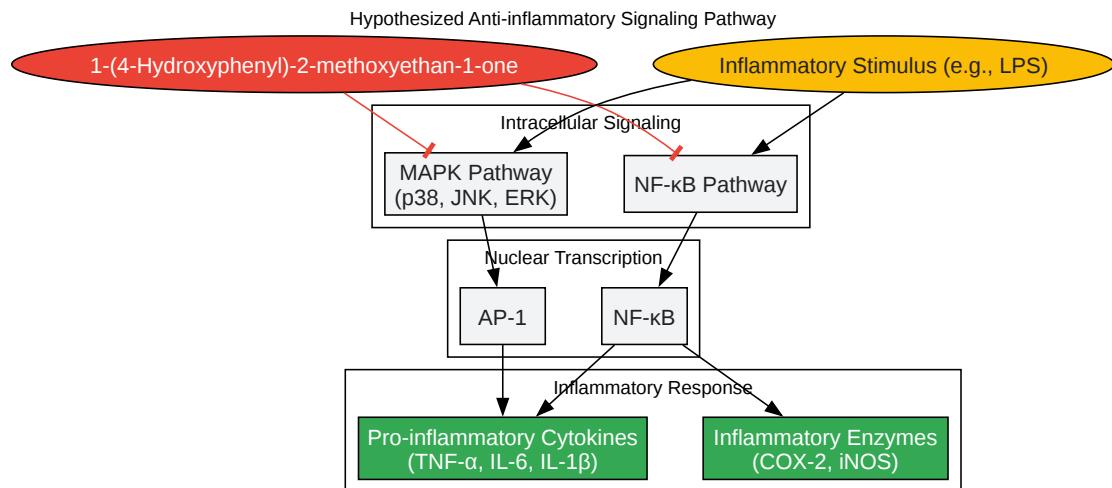
The purity and quantification of **1-(4-Hydroxyphenyl)-2-methoxyethan-1-one** can be determined using reverse-phase HPLC.[\[5\]](#)

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or equivalent C18 column).
- Mobile Phase: A mixture of acetonitrile (MeCN) and water, with 0.1% phosphoric acid. For Mass Spectrometry (MS) compatibility, replace phosphoric acid with 0.1% formic acid. The exact ratio of MeCN to water should be optimized for best separation.
- Flow Rate: 1.0 mL/min.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
- Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound (a common starting point for similar phenols is around 270-280 nm).
- Injection Volume: 10-20 µL.

Procedure:

- Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Prepare working standards by serial dilution.
- System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Injection: Inject the standard solutions and the sample solution.
- Data Analysis: Identify the peak corresponding to **1-(4-Hydroxyphenyl)-2-methoxyethan-1-one** by its retention time. Quantify the compound by comparing its peak area to a calibration


curve generated from the standard solutions.

Potential Biological Activity and Signaling Pathways

While direct studies on the specific signaling pathways modulated by **1-(4-Hydroxyphenyl)-2-methoxyethan-1-one** are limited, its structural features suggest potential biological activities, particularly as an antioxidant and anti-inflammatory agent.^[4] Research on structurally related compounds provides insights into possible mechanisms of action. For instance, certain chalcones and phenylpropanoids have been shown to modulate key inflammatory and oxidative stress pathways.^{[7][8]}

Hypothesized Anti-Inflammatory Signaling Pathway:

Based on the activity of similar compounds, it is hypothesized that **1-(4-Hydroxyphenyl)-2-methoxyethan-1-one** may exert anti-inflammatory effects by inhibiting pro-inflammatory signaling cascades such as the NF-κB and MAPK pathways. These pathways are central to the expression of inflammatory mediators like cytokines and enzymes such as COX-2 and iNOS.

[Click to download full resolution via product page](#)

Caption: A diagram of a hypothesized anti-inflammatory signaling pathway for the compound.

Further research is necessary to elucidate the precise molecular targets and signaling pathways directly affected by **1-(4-Hydroxyphenyl)-2-methoxyethan-1-one**. Experimental validation through in vitro and in vivo models is required to confirm these potential therapeutic effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-Hydroxyphenyl)-2-methoxyethanone | C9H10O3 | CID 3015614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. anaxlab.com [anaxlab.com]
- 3. echemi.com [echemi.com]
- 4. CAS 32136-81-5: 1-(4-Hydroxyphenyl)-2-methoxyethanone [cymitquimica.com]
- 5. 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one | SIELC Technologies [sielc.com]
- 6. 1-(4-hydroxyphenyl)-2-methoxyethan-1-one | 32136-81-5 [chemicalbook.com]
- 7. Inhibitory Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl) prop-2-en-1-one, a Chalcone Derivative on MCP-1 Expression in Macrophages via Inhibition of ROS and Akt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(4-Hydroxyphenyl)-2-methoxyethan-1-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b026239#synonyms-for-1-4-hydroxyphenyl-2-methoxyethan-1-one\]](https://www.benchchem.com/product/b026239#synonyms-for-1-4-hydroxyphenyl-2-methoxyethan-1-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com